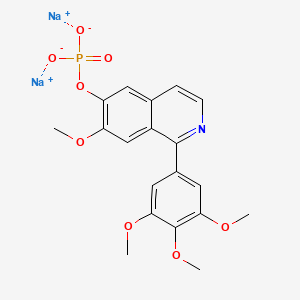

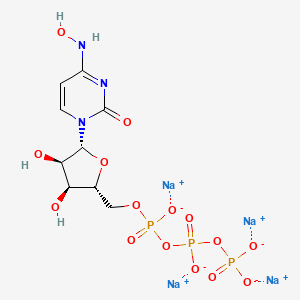

![molecular formula C16H21N5O10S2 B11929768 Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)

Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Trihydrate involves several steps. One common method includes the reaction of cefixime side-chain active ester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a water system. The reaction is catalyzed and maintained at a temperature between 25 and 45°C for 0.5 to 6 hours to form cefixime methyl ester. This intermediate is then hydrolyzed at 20 to 25°C, followed by crystallization to obtain Cefixime Trihydrate .

Industrial Production Methods

Industrial production of Cefixime Trihydrate often involves mechanochemical techniques to enhance solubility and bioavailability. This includes the formation of ternary inclusion complexes with hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin, which are further processed using methods like co-precipitation, solvent evaporation, and freeze drying .

Analyse Chemischer Reaktionen

Types of Reactions

Cefixime Trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for Cefixime Trihydrate.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving Cefixime Trihydrate include acids, bases, and catalysts that facilitate hydrolysis and esterification. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various intermediates like cefixime methyl ester, which is further processed to yield the final product, Cefixime Trihydrate .

Wissenschaftliche Forschungsanwendungen

Cefixime Trihydrate has a wide range of scientific research applications:

Chemistry: It is used in the study of antibiotic synthesis and the development of new cephalosporin derivatives.

Biology: Researchers use it to study bacterial resistance mechanisms and the efficacy of antibiotics against different bacterial strains.

Medicine: It is extensively used in clinical trials to evaluate its effectiveness in treating infections like otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease

Industry: The pharmaceutical industry uses Cefixime Trihydrate in the formulation of various antibiotic medications

Wirkmechanismus

Cefixime Trihydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately bacterial cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, as it is more stable in their presence compared to earlier generations of cephalosporins .

Vergleich Mit ähnlichen Verbindungen

Cefixime Trihydrate is compared with other third-generation cephalosporins such as:

- Ceftriaxone

- Cefotaxime

- Ceftazidime

Uniqueness

Cefixime Trihydrate is unique due to its oral bioavailability and broad-spectrum activity. Unlike some other cephalosporins, it can be administered orally, making it more convenient for outpatient treatment .

Similar Compounds

Similar compounds include other third-generation cephalosporins like Ceftriaxone, Cefotaxime, and Ceftazidime, which share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .

Eigenschaften

Molekularformel |

C16H21N5O10S2 |

|---|---|

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9+;;;/t10-,14-;;;/m1.../s1 |

InChI-Schlüssel |

IPYWNMVPZOAFOQ-XZVQIPOZSA-N |

Isomerische SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |

Kanonische SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)

![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)

![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)